Borane, (4-methoxyphenyl)-
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Overview
Description
Borane, (4-methoxyphenyl)-, also known as 4-methoxyphenylborane, is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boron atom bonded to a 4-methoxyphenyl group. Organoboron compounds are highly valued for their versatility and utility in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
The synthesis of Borane, (4-methoxyphenyl)- typically involves hydroboration reactions. Hydroboration is the addition of a boron-hydrogen bond across an unsaturated bond, such as an alkene or alkyne. The reaction is generally rapid and proceeds with high regioselectivity and stereoselectivity. One common method involves the reaction of 4-methoxyphenylmagnesium bromide with boron trifluoride etherate, followed by hydrolysis to yield the desired borane compound .
Industrial production methods for organoboron compounds often involve similar hydroboration techniques, but on a larger scale. These methods are optimized for efficiency and yield, ensuring the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Borane, (4-methoxyphenyl)- undergoes a variety of chemical reactions, making it a valuable reagent in organic synthesis. Some of the key reactions include:
Oxidation: The compound can be oxidized to form boronic acids or boronate esters. Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Borane, (4-methoxyphenyl)- can act as a reducing agent, particularly in the reduction of carbonyl compounds to alcohols.
Substitution: The boron atom in the compound can be substituted with various nucleophiles, such as halides or amines, to form new organoboron compounds.
Suzuki-Miyaura Coupling: This is a widely used reaction where Borane, (4-methoxyphenyl)- reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while Suzuki-Miyaura coupling results in biaryl compounds.
Scientific Research Applications
Borane, (4-methoxyphenyl)- has numerous applications in scientific research, spanning various fields:
Chemistry: It is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This makes it invaluable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Biology: Organoboron compounds, including Borane, (4-methoxyphenyl)-, are used in the development of boron-containing drugs and as probes for studying biological systems.
Medicine: The compound is explored for its potential in boron neutron capture therapy (BNCT), a cancer treatment method that targets cancer cells with boron-containing compounds and irradiates them with neutrons.
Mechanism of Action
The mechanism of action of Borane, (4-methoxyphenyl)- in various reactions involves the interaction of the boron atom with other chemical species. In Suzuki-Miyaura coupling, for instance, the boron atom undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond. The boron atom’s ability to form stable complexes with various ligands and its reactivity towards electrophiles and nucleophiles are key to its versatility in chemical reactions .
Comparison with Similar Compounds
Borane, (4-methoxyphenyl)- can be compared with other organoboron compounds such as phenylboronic acid, 4-methylphenylboronic acid, and 4-chlorophenylboronic acid. While these compounds share similar reactivity patterns, Borane, (4-methoxyphenyl)- is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it particularly useful in specific synthetic applications where the methoxy group can act as a directing group or influence the compound’s stability and reactivity .
Properties
InChI |
InChI=1S/C7H7BO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMRYYAAICMHPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]C1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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